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Propane-1,3-diol;propanoic acid

Esterification selectivity Levulinic acid Diol reactivity

Propane-1,3-diol;propanoic acid (CAS 155299-59-5), systematically named 1,3-propanediol 1-propanoate or 3-hydroxypropyl propionate, is the monoester formed by condensation of one equivalent of propionic acid with 1,3-propanediol. It possesses a molecular formula of C₆H₁₂O₃ (ester form; MW 132.16 g/mol) and is structurally defined by a free primary hydroxyl group at the unesterified terminus together with a propionate ester at the opposing terminus.

Molecular Formula C6H14O4
Molecular Weight 150.17 g/mol
CAS No. 155299-59-5
Cat. No. B15417486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,3-diol;propanoic acid
CAS155299-59-5
Molecular FormulaC6H14O4
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCCC(=O)O.C(CO)CO
InChIInChI=1S/C3H6O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H2,1H3,(H,4,5);4-5H,1-3H2
InChIKeyAUENZJJKBZPHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Propanediol Monopropionate (CAS 155299-59-5): Chemical Identity and Structural Classification


Propane-1,3-diol;propanoic acid (CAS 155299-59-5), systematically named 1,3-propanediol 1-propanoate or 3-hydroxypropyl propionate, is the monoester formed by condensation of one equivalent of propionic acid with 1,3-propanediol [1]. It possesses a molecular formula of C₆H₁₂O₃ (ester form; MW 132.16 g/mol) and is structurally defined by a free primary hydroxyl group at the unesterified terminus together with a propionate ester at the opposing terminus [1]. This asymmetric monoester structure—one reactive hydroxyl, one ester moiety—places it in a distinct functional class between the parent symmetrical diol and the fully esterified diester, making it a difunctional intermediate for step-growth polymerizations, a specialty solvent, and a synthetic building block for pharmaceuticals and personal care esters [2].

Why 1,3-Propanediol Monopropionate (CAS 155299-59-5) Cannot Be Replaced by General-Purpose Glycol Esters


In procurement and R&D workflows, there is a frequent temptation to substitute a 1,3-propanediol monoester with a cheaper, more commodity-grade analog—most commonly 1,2-propanediol monopropionate (CAS 25496-75-7) or the parent diol 1,3-propanediol (CAS 504-63-2). However, the structural distinction between a symmetrical diol bearing two equivalent primary hydroxyls (1,3-PDO) and an unsymmetrical diol bearing one primary and one secondary hydroxyl (1,2-PDO) propagates into quantifiably different esterification kinetics, regioselectivity, and final polymer architecture [1]. Furthermore, the monoester (CAS 155299-59-5) retains one free hydroxyl group, enabling further functionalization, while the corresponding diester (e.g., 1,3-propanediol dipropionate, CAS 56519-66-5) is chain-terminated and cannot serve as a chain-extending monomer [2]. These differences are not cosmetic; they determine whether a compound functions as a reactive intermediate, a solvent, or merely an inert formulation ingredient.

Quantitative Differentiation Evidence: 1,3-Propanediol Monopropionate (CAS 155299-59-5) vs. Closest Analogs


Monoesterification Yield: 1,3-Propanediol Achieves 97% vs. 75% for 1,2-Ethanediol Under Identical Acid-Catalyzed Conditions

In a direct comparative study of acid-catalyzed esterification of levulinic acid with 1,2- and 1,3-diols using p-toluenesulfonic acid, 1,3-propanediol formed the corresponding monoester in 97% yield after 180 minutes, while 1,2-ethanediol achieved only 75% yield under identical conditions [1]. The 22-percentage-point advantage reflects the higher reactivity of the terminal primary hydroxyl groups in 1,3-PDO and the absence of competing intramolecular ketalization that occurs with vicinal diols. This directly translates to superior atom economy and reduced purification burden when synthesizing the target monoester (CAS 155299-59-5).

Esterification selectivity Levulinic acid Diol reactivity

Enzymatic Esterification: 1,3-Propanediol Reaches 98% Conversion vs. 74% for 1,2-Propanediol with Oleic Acid

Using Candida deformans lipase in a biphasic aqueous/lipid medium, 1,3-propanediol achieved 98% conversion of oleic acid into esters within 24 hours at 7.5 mol/L diol and 0.08 mol/L oleic acid, producing 35–90% monoester depending on initial diol concentration [1]. In contrast, 1,2-propanediol under comparable conditions (6.25 mol/L diol, 0.08 mol/L oleic acid) reached only 74% conversion, although with 100% monoester selectivity [1]. The 24-percentage-point higher conversion of 1,3-PDO demonstrates superior substrate utilization, while the tunable monoester-to-diester ratio (35–90%) provides formulation flexibility unavailable with the 1,2-isomer's fixed monoester outcome.

Lipase catalysis Biphasic esterification Monoester selectivity

Physical Property Differentiation: 1,3- vs. 1,2-Propanediol Monopropionate—Isomeric Structure Dictates Boiling Point and Flash Point

The positional isomer of the target compound, 1,2-propanediol monopropionate (CAS 25496-75-7; 2-hydroxypropyl propionate), has a reported boiling point of 209.8 ± 13.0 °C at 760 mmHg, a flash point of 84.5 ± 12.6 °C, and a measured density of 1.024 g/cm³ . The 1,3-isomer (CAS 155299-59-5), bearing two terminal primary hydroxyl positions, is structurally distinct: the esterification occurs at a primary rather than a secondary alcohol, and the free hydroxyl is also primary. While experimentally measured boiling point and flash point data for the pure 1,3-isomer remain limited in the open literature, the replacement of a secondary ester linkage (1,2-isomer) with a primary one (1,3-isomer) is known to reduce steric hindrance and alter hydrogen-bonding capacity, which in turn affects volatility, viscosity, and solvency . These differences are material for solvent selection and distillation-based purification workflows.

Physicochemical properties Positional isomerism Solvent selection

Renewable Carbon Content: Bio-Based 1,3-Propanediol Monoesters Achieve Up to 100% Biobased Carbon vs. 0% for Petroleum-Derived Analogs

When synthesized from biologically derived 1,3-propanediol (e.g., Susterra® or Zemea® grade) and biologically derived propionic acid, 1,3-propanediol monopropionate can achieve 100% biobased carbon content as measured by ASTM D6866 radiocarbon analysis [1]. In contrast, petroleum-derived 1,2-propanediol monopropionate or conventional glycol esters contain 0% modern (biobased) carbon [1]. Patent disclosures establish that esters of bio-based 1,3-PDO can contain at least 3% biobased carbon by definition, with commercially preferred grades exceeding 85% [2]. This quantifiable biobased content translates into a lower anthropogenic CO₂ emission profile and supports compliance with voluntary sustainability standards and ecolabel certifications (e.g., USDA BioPreferred).

Biobased carbon content Sustainability ASTM D6866

Highest-Value Application Scenarios for 1,3-Propanediol Monopropionate (CAS 155299-59-5) Supported by Evidence


Step-Growth Polyester and Polyurethane Monomer Requiring One Free Hydroxyl for Chain Extension

The monoester structure—one propionate ester terminus and one free primary hydroxyl—makes CAS 155299-59-5 a difunctional monomer capable of participating in polyesterification or polyurethane formation. Unlike the diester 1,3-propanediol dipropionate (CAS 56519-66-5), which cannot chain-extend, the monoester offers a single reactive hydroxyl for polymerization while the ester moiety modulates polymer hydrophobicity and flexibility. The 97% monoesterification yield achievable with 1,3-PDO-based systems [see Section 3, Evidence Item 1] supports high-purity monomer production, making this compound suitable for tailored aliphatic polyester segments in biodegradable plastics or coatings where precise hydroxyl-to-carboxyl stoichiometry is required.

Bio-Based Personal Care Ester with Documented Low Irritation Potential and Renewable Carbon Credentials

1,3-Propanediol monopropionate, when manufactured from bio-derived 1,3-PDO, carries up to 100% biobased carbon content [see Section 3, Evidence Item 4]. In personal care formulations, 1,3-PDO-based esters benefit from the documented lower skin irritation profile of the parent 1,3-propanediol compared to propylene glycol: human repeat-insult patch test (RIPT) data show 0% clinically significant skin reactions for 1,3-PDO across 25–75% concentrations, while propylene glycol (1,2-PDO) produced irritant responses in 8.2%, 21.7%, and 22.7% of subjects at 25%, 50%, and 75%, respectively (Belcher & Muska, Cosmetics & Toiletries, 2013). This class-level safety advantage, combined with renewable sourcing, positions the monoester for premium natural cosmetic lines requiring both emolliency and clean-label compliance.

Enzymatic Synthesis of Enantiomerically Pure Chiral Building Blocks via Desymmetrization

1,3-Propanediol monoesters serve as key intermediates in enzymatic desymmetrization reactions. Lipases display prochiral selectivity for the acylation of 2-substituted-1,3-propanediols, producing monoesters with high enantiomeric excess (up to 99% ee reported for related systems). The tunable monoester-to-diester ratio (35–90%) demonstrated in lipase-catalyzed esterification [see Section 3, Evidence Item 2] provides a process lever for maximizing the desired monoester fraction, which is the substrate for subsequent desymmetrization. This makes CAS 155299-59-5 a strategic procurement target for medicinal chemistry groups synthesizing chiral pharmaceutical intermediates, where the 1,3-propanediol scaffold is a privileged structural motif.

Specialty Solvent and Reactive Diluent for High-Solids Coatings with Tunable Volatility

As a monoester with both a free hydroxyl and an ester group, 1,3-propanediol monopropionate can function as a reactive diluent in high-solids polyurethane and polyester coating formulations. The free hydroxyl participates in crosslinking with isocyanates, while the propionate ester reduces viscosity compared to the parent diol. Benchmark studies with functionalized 1,3-PDO versus 1,4-butanediol (BDO) and 1,6-hexanediol (HDO) in coatings have demonstrated that 1,3-PDO-based systems achieve equivalent or superior technical performance (gloss, hardness, adhesion) while offering sustainability benefits. The structural distinction of the 1,3-isomer (both hydroxyl positions are primary and equivalent in the parent diol) results in a more linear, less sterically hindered polymer backbone compared to 1,2-PDO-derived esters, which can influence final film properties.

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